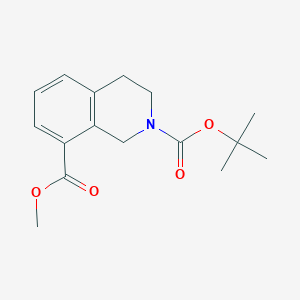

2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate

Description

2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate is a substituted 3,4-dihydroisoquinoline derivative characterized by tert-butyl and methyl ester groups at positions 2 and 8, respectively. This scaffold is part of a broader class of compounds known for diverse pharmacological activities, including anti-inflammatory, kinase inhibition, and P2X7 receptor antagonism . The compound’s structural flexibility allows for modifications that influence its biological activity, solubility, and metabolic stability.

Properties

IUPAC Name |

2-O-tert-butyl 8-O-methyl 3,4-dihydro-1H-isoquinoline-2,8-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-8-11-6-5-7-12(13(11)10-17)14(18)20-4/h5-7H,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPGWNRQDCAQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate is a compound belonging to the isoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.37 g/mol

- CAS Number : 1579518-42-5

Biological Activity Overview

Research indicates that isoquinoline derivatives exhibit a variety of biological activities, including:

- Antitumor Activity : Some studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation.

- Antibacterial Properties : Certain compounds in this class have demonstrated effectiveness against various bacterial strains.

- Neuroprotective Effects : There is evidence suggesting that these compounds may protect neuronal cells from damage.

The biological effects of 2-tert-butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes involved in cancer progression.

- Modulation of Cell Signaling Pathways : The compound may influence pathways such as apoptosis and cell survival.

- Antioxidant Activity : It has been proposed that the compound exhibits antioxidant properties, reducing oxidative stress in cells.

Antitumor Activity

A study conducted on various isoquinoline derivatives indicated that compounds similar to 2-tert-butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate showed significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

Antibacterial Effects

Research has reported that isoquinoline derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. A specific study highlighted the effectiveness of related compounds in inhibiting the growth of Staphylococcus aureus and Escherichia coli.

Neuroprotective Properties

In neuropharmacological studies, compounds structurally similar to 2-tert-butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate were found to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Tables

Scientific Research Applications

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-tert-butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression .

Neuroprotective Effects

Isoquinoline derivatives are also explored for their neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that these compounds may help in reducing oxidative stress and inflammation in neuronal cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing new antibiotics .

Building Block for Synthesis

2-tert-butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications and derivatizations, making it useful in synthesizing more complex molecules .

Ligand in Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. Such complexes are valuable in catalysis and materials science .

Polymer Chemistry

The incorporation of isoquinoline derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research is ongoing to explore these enhancements further .

Photovoltaic Materials

There is emerging interest in using compounds like 2-tert-butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate in the development of organic photovoltaic materials due to their electronic properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation at low concentrations of isoquinoline derivatives. |

| Study B | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with isoquinoline compounds. |

| Study C | Antimicrobial Properties | Identified effective inhibition of Gram-positive bacteria by derivatives similar to the target compound. |

Comparison with Similar Compounds

Positional Isomers

Key Analogue :

- 2-tert-Butyl 5-methyl 3,4-dihydroisoquinoline-2,5(1H)-dicarboxylate (CAS: Not specified): Synthesized as a precursor for P2X7 antagonists, this isomer features methyl and tert-butyl esters at positions 5 and 2. It demonstrates potent inhibition of IL-1β secretion in human monocytes (IC₅₀ < 100 nM) .

Structural Implications : Positional isomerism significantly impacts receptor binding. The 5-methyl derivative shows enhanced interaction with the P2X7 receptor’s hydrophobic pocket, whereas the 8-methyl analogue may exhibit altered pharmacokinetics due to steric effects .

Derivatives with Additional Functional Groups

6-Oxo Derivatives :

- 2-(tert-Butyl) 8a-methyl 6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a(1H,3H)-dicarboxylate (CAS: 697798-87-1): This derivative introduces a ketone group at position 6, increasing polarity (MW: 309.36 g/mol) .

| Property | Target Compound | 6-Oxo Derivative |

|---|---|---|

| Functional Group | Methyl ester at C8 | 6-Oxo, methyl ester at C8a |

| Molecular Formula | C₁₆H₂₁NO₄ | C₁₆H₂₃NO₅ |

| Molecular Weight | 291.34 g/mol | 309.36 g/mol |

| Solubility | Moderate (lipophilic) | Higher (due to ketone) |

Octahydro Derivatives

- 2-tert-Butyl 8a-methyl (8ar)-6-oxo-1,2,3,4,6,7,8,8a-octahydroisoquinoline-2,8a-dicarboxylate (CAS: 445312-74-3): This fully saturated analogue (octahydro) exhibits conformational rigidity, which may stabilize interactions with enzymatic targets like JNK3 kinase .

Pharmacological Profiles

- P2X7 Antagonism: Analogues like the 5-methyl isomer show nanomolar potency in inhibiting IL-1β release, a key mechanism in neuroinflammation and mood disorders .

- Kinase Inhibition: Derivatives with substituents at C1 (e.g., 3,4-dihydroisoquinolines in ) inhibit JNK3, suggesting that substituent position dictates target selectivity .

Preparation Methods

Boc-Protected Amino Isoquinoline Derivatives as Precursors

One common approach involves the synthesis of Boc-protected amino-3,4-dihydroisoquinoline carboxylates, which serve as key intermediates. For example, tert-butyl 8-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be prepared from 6-amino-1,2,3,4-tetrahydroisoquinoline via catalytic hydrogenation and subsequent reaction with di-tert-butyl dicarbonate (Boc2O) to install the Boc protecting group. This step is usually carried out in a polar aprotic solvent such as DMF at elevated temperatures (~100 °C) for several hours, followed by workup involving precipitation and washing to isolate the protected intermediate.

Pictet–Spengler Reaction Route

Another well-documented method for constructing the 3,4-dihydroisoquinoline core is the Pictet–Spengler reaction, which involves the cyclization of β-arylethylamines (such as dopamine or 3-hydroxyphenethylamine) with aldehydes or glyoxylates. This reaction forms the tetrahydroisoquinoline ring system with substituents at defined positions.

Following cyclization, the amino esters are converted to Boc-protected derivatives. Phenolic hydroxyl groups, if present, can be alkylated with alkyl halides to introduce methyl or other alkyl groups. Hydrolysis of esters yields Boc-protected tetrahydroisoquinoline carboxylic acids, which can be further functionalized or attached to solid supports for combinatorial synthesis.

Coupling Reactions to Form Dicarboxylates

To obtain the dicarboxylate structure at positions 2 and 8, coupling reactions involving carboxylic acid derivatives and amino intermediates are employed. For instance, the use of carbodiimide coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (HOBt) and triethylamine in dichloromethane at room temperature can facilitate amide bond formation. This method has been reported to yield compounds with tert-butyl ester groups intact, providing the desired dicarboxylate functionality.

Representative Experimental Data and Yields

| Step Description | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of 6-amino-1,2,3,4-tetrahydroisoquinoline using di-tert-butyl dicarbonate in DMF at 100 °C for 3.5 h | Heating in DMF, followed by precipitation and washing | Not specified | Intermediate for further coupling |

| Amide coupling with pyrazole-4-carboxylic acid using EDC·HCl, HOBt, triethylamine in DCM at 20 °C for 9 days | Stirring at room temperature for 216 h | 24% | Purified by flash chromatography |

| Coupling of carboxylic acid derivative with amino ester using 1,1'-carbonyl diimidazole in DCM at room temperature for 3 h, followed by overnight reaction with amine | Room temperature stirring | 27% | Purification by preparative HPLC |

These data indicate that the preparation of such complex derivatives often involves relatively long reaction times and moderate yields, highlighting the synthetic challenges in assembling the 2,8-dicarboxylate substitution pattern on the dihydroisoquinoline ring.

Summary of Preparation Workflow

| Stage | Starting Material | Reaction Type | Key Reagents | Conditions | Product Type |

|---|---|---|---|---|---|

| 1 | 6-amino-1,2,3,4-tetrahydroisoquinoline | Catalytic hydrogenation & Boc protection | H2, Pd/C; di-tert-butyl dicarbonate | Hydrogenation, then heating in DMF at 100 °C | Boc-protected amino dihydroisoquinoline |

| 2 | Boc-protected amino dihydroisoquinoline | Amide coupling | EDC·HCl, HOBt, triethylamine | DCM, room temp, days | Amide-linked dicarboxylate derivative |

| 3 | Carboxylic acid derivatives | Coupling via carbonyl diimidazole | 1,1'-carbonyl diimidazole | DCM, room temp, overnight | Esterified dicarboxylate compound |

Research Findings and Considerations

- The use of Boc protection is essential to prevent side reactions and to enable selective functionalization at the amino group.

- The Pictet–Spengler reaction remains a cornerstone for constructing the tetrahydroisoquinoline core, allowing for diverse substitution patterns.

- Coupling reactions to install carboxylate groups require careful control of reaction conditions to maximize yield and purity, often involving prolonged reaction times and careful purification.

- Solid-phase synthesis techniques have been developed for related tetrahydroisoquinoline derivatives, which may be adapted for the target compound to improve synthetic efficiency and facilitate combinatorial library generation.

Q & A

Q. What are the optimal experimental conditions for synthesizing 2-tert-Butyl 8-methyl 3,4-dihydroisoquinoline-2,8(1H)-dicarboxylate?

- Methodological Answer : To optimize synthesis, employ statistical Design of Experiments (DoE) (e.g., factorial or response surface designs) to systematically vary parameters (temperature, catalyst loading, solvent ratio). Pre-screen conditions using computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways . For example:

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 50–120°C | 80°C |

| Reaction Time | 4–24 h | 12 h |

| Solvent (DMF:H₂O) | 1:1–1:3 | 1:2 |

| Post-optimization, validate with NMR and HPLC to confirm purity (>98% by GC) . |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment and GC-MS for volatile byproduct identification. Structural confirmation requires ¹H/¹³C NMR (DMSO-d₆ solvent) and FT-IR (carbonyl stretching ~1700 cm⁻¹). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation. For trace impurities, employ LC-MS/MS with collision-induced dissociation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hierarchy of controls :

- Engineering : Use fume hoods for synthesis steps involving volatile reagents.

- Administrative : Adhere to institutional Chemical Hygiene Plans (e.g., 100% safety exam compliance for lab access) .

- PPE : Nitrile gloves, lab coat, and safety goggles.

Avoid water contact (risk of exothermic decomposition) and store in airtight containers under nitrogen at 4°C .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this compound’s formation?

- Methodological Answer : Apply density functional theory (DFT) (e.g., B3LYP/6-31G*) to model transition states and intermediates. Use intrinsic reaction coordinate (IRC) analysis to verify pathways. Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots). Integrate machine learning to predict side reactions from historical datasets .

Q. What reactor design considerations are essential for scaling up synthesis while minimizing side products?

- Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer and reduce residence time variability. Key parameters:

| Design Factor | Impact |

|---|---|

| Reactor geometry | Tubular vs. microfluidic mixing |

| Temperature control | Jacketed systems for exotherms |

| Catalyst retention | Fixed-bed vs. slurry setups |

| Pair with process analytical technology (PAT) (e.g., in-line FT-IR) for real-time monitoring . |

Q. How can the environmental fate of this compound be assessed under atmospheric conditions?

- Methodological Answer : Conduct smog chamber experiments to simulate photooxidation (UV light, NOₓ/O₃ mixtures). Quantify degradation products via GC×GC-TOFMS . Model atmospheric lifetime using OH radical reaction rate constants (kOH) measured via relative rate methods. Assess aquatic toxicity via OECD 201/202 guidelines (algae/daphnia acute exposure) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields across studies?

- Methodological Answer :

- Step 1 : Replicate experiments using identical raw materials (e.g., tert-butyl chloroformate batch-to-batch variability).

- Step 2 : Validate analytical methods (e.g., calibration curves for HPLC quantification).

- Step 3 : Apply multivariate analysis (e.g., PCA) to identify hidden variables (moisture, oxygen levels).

- Step 4 : Cross-check computational models (e.g., solvent effects via COSMO-RS) with experimental solvent optimization data .

Key Methodological Resources

- Experimental Design : ICReDD’s integrated computational-experimental workflow for reaction optimization .

- Safety Compliance : Chemical Hygiene Plans enforcing PPE and emergency response protocols .

- Environmental Impact : DOE Atmospheric Chemistry Program frameworks for pollutant fate analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.